Approximately 10-Fold Higher Oral Potency Compared to Erythromycin-Derived Motilides EM-523 and EM-574 in Conscious Dogs
In conscious dogs in the digestive state, mitemcinal demonstrated approximately 10-fold higher oral potency compared to the erythromycin-derived motilides EM-523 and EM-574 [1]. This enhanced oral potency is a direct result of mitemcinal's acid-resistant design, which prevents degradation in the gastric environment and ensures greater bioavailability of the active motilin receptor agonist at the target site in the gastrointestinal tract [2].
| Evidence Dimension | Oral potency in stimulating gastrointestinal contractile activity |
|---|---|
| Target Compound Data | Oral administration: approximately 10-fold more potent than EM-523 and EM-574 |
| Comparator Or Baseline | EM-523 and EM-574 (erythromycin-derived motilides) |
| Quantified Difference | Approximately 10-fold higher potency |
| Conditions | Conscious dogs in the digestive state; contractile activity measured via chronically implanted force transducers |
Why This Matters
Higher oral potency translates to lower effective dosing, reducing compound consumption in research settings and potentially minimizing off-target effects in experimental models.
- [1] Ozaki K, Yogo K, Sudo H, et al. Effects of mitemcinal (GM-611), an acid-resistant nonpeptide motilin receptor agonist, on the gastrointestinal contractile activity in conscious dogs. Pharmacology. 2007;79(4):223-235. View Source
- [2] Takanashi H, Yogo K, Ozaki K, et al. In vitro pharmacological characterization of mitemcinal (GM-611), the first acid-resistant non-peptide motilin receptor agonist, in smooth muscle of rabbit small intestine. Pharmacology. 2007;79(3):137-148. View Source
